molecular formula C11H12N2OS B1276229 N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 848369-77-7

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B1276229
CAS No.: 848369-77-7
M. Wt: 220.29 g/mol
InChI Key: KIQYNSJQHTZBFX-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide, also known as N-3-ACPC, is an organic compound composed of a cyclopropane ring, an aminocarbonothioyl group, and a phenyl group. It is a relatively new compound that has been studied for its potential applications in medical and scientific research. N-3-ACPC has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further research.

Scientific Research Applications

Conformational Analysis and Structural Insights

N-acetyl-N'-methylamide Derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic Acid The conformational preferences of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, an analogue of phenylalanine with cyclopropane and two phenyl substituents, were studied theoretically using ab initio HF and DFT methods. This research provides insights into the molecular structure and potential reactivity of similar cyclopropane derivatives (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with a focus on the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. This research contributes to understanding the molecular frameworks and potential applications of such compounds in various scientific fields (Özer, Arslan, VanDerveer, & Külcü, 2009).

Auxiliary-enabled Pd-catalyzed Direct Arylation of Methylene C(sp3)-H Bond of Cyclopropanes This study showcases the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of di- and trisubstituted cyclopropanecarboxamides. The research provides valuable insights into the synthesis process and structural aspects of cyclopropanecarboxamides, which can be crucial for their application in scientific research (Parella, Gopalakrishnan, & Babu, 2013).

Synthesis of Functionalized Amino Acid Derivatives as New Pharmacophores for Designing Anticancer Agents Functionalized amino acid derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This study is significant for understanding the potential therapeutic applications of cyclopropanecarboxamide derivatives in cancer treatment (Kumar et al., 2009).

Biological Activity and Pharmaceutical Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide Thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibiotic properties against Gram-positive and Gram-negative bacteria. This research emphasizes the potential of cyclopropanecarboxamide derivatives in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Synthesis and Biological Screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide Cyanopyridine derivatives, known for their biological and therapeutic activities, were synthesized and screened for antimicrobial activities. This study contributes to the understanding of the biological properties and potential pharmaceutical applications of cyclopropanecarboxamide derivatives (Akbari, 2018).

Mechanism of Action

“N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide”, also known as ATSP-7041, is a drug candidate used in research for the treatment of cancer and infectious diseases. The specific mechanism of action is not provided in the search results.

Biochemical Analysis

Biochemical Properties

N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of antiproliferative agents by condensing related carboxylic acids with amines. Additionally, its derivatives have been synthesized as NMDA receptor antagonists, which are crucial in neurological research for their potential to modulate neuroactivity.

Cellular Effects

This compound influences various cellular processes. It has been shown to inhibit cell proliferation, making it a potential candidate for cancer research. The compound also affects cell signaling pathways and gene expression, particularly in the context of NMDA receptor antagonism, which can modulate neuroactivity and potentially have therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its cyclopropane ring structure is significant in determining its reactivity and interaction with biological targets. The compound’s derivatives act as NMDA receptor antagonists, inhibiting the receptor’s activity and thereby modulating neuroactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antiproliferative properties, while higher doses could potentially lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxic effects are essential for understanding its safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function.

Properties

IUPAC Name

N-(3-carbamothioylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQYNSJQHTZBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209364
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848369-77-7
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848369-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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